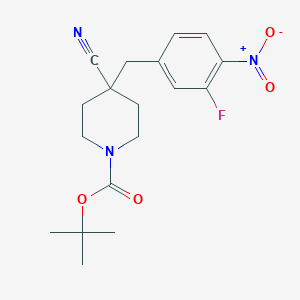

Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-[(3-fluoro-4-nitrophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4/c1-17(2,3)26-16(23)21-8-6-18(12-20,7-9-21)11-13-4-5-15(22(24)25)14(19)10-13/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJWJPDSTVBPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reduction and Halogenation of 3-Fluoro-4-nitrobenzoic acid

- The nitrobenzoic acid is reduced using borane to yield an amino intermediate.

- This intermediate undergoes nucleophilic substitution with phosphorus tribromide to introduce a bromide functionality, facilitating further substitution reactions.

Step 2: Nucleophilic Substitution on Piperidine Derivative

- The brominated intermediate reacts with a piperidine ester (e.g., ethyl piperidine-3-carboxylate) in the presence of potassium carbonate and potassium iodide to form a key substituted piperidine intermediate.

Step 3: Catalytic Hydrogenation

- The nitro group on the aromatic ring is reduced under hydrogen atmosphere with palladium on carbon catalyst (5% Pd-C) to convert it into an amine, enabling subsequent functionalizations.

Step 4: Carbamate Formation and Protection

- The amino group on the piperidine nitrogen is protected by reaction with tert-butyl 1,4-diazepane-1-carboxylate or similar Boc-protecting agents, using coupling agents like HATU and bases such as DIPEA.

- This protection step is critical to maintain the integrity of the piperidine nitrogen during further transformations.

Step 5: Introduction of Cyano Group and Final Functionalizations

- The cyano group at the 4-position of the piperidine ring is introduced via nucleophilic substitution or condensation reactions involving cyanide sources.

- Final deprotection and condensation with various acids (e.g., propionic acid, acrylic acid) yield the target compound or its analogs.

Detailed Reaction Conditions and Optimization

A representative synthetic sequence adapted from the literature is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 3-fluoro-4-nitrobenzoic acid | Borane reduction | Not specified | Converts nitro to amino intermediate |

| 2 | Halogenation | Phosphorus tribromide | Not specified | Introduces bromide for substitution |

| 3 | Nucleophilic substitution | Ethyl piperidine-3-carboxylate, K2CO3, KI, reflux | Not specified | Forms substituted piperidine intermediate |

| 4 | Catalytic hydrogenation | 5% Pd-C, H2 atmosphere | Not specified | Reduces nitro to amine |

| 5 | Carbamate protection | tert-butyl 1,4-diazepane-1-carboxylate, HATU, DIPEA | Not specified | Boc protection of piperidine nitrogen |

| 6 | Cyanation and condensation | Cyanide source, acids, coupling agents | Not specified | Final functionalization to target compound |

Note: Specific yields for each step vary depending on conditions and scale; overall yields reported in related compounds range from moderate to good (40–80%) depending on optimization.

Alternative Synthetic Strategies and Reaction Optimization

Photoredox Catalysis and Radical Cyclization: Recent advances include copper-catalyzed radical cascade cyclizations using tert-butyl 4-iodopiperidine-1-carboxylate under visible light irradiation, achieving high yields (up to 80%) for related piperidine derivatives. This method involves mild conditions, base optimization (e.g., 1,1,3,3-Tetramethylguanidine gave 47% yield in screening), and solvent effects (THF favored with 72% yield).

Use of Coupling Agents: HATU combined with DIPEA is a common reagent pair for amide bond formation and carbamate protection, facilitating efficient condensation reactions at room temperature or mild heating.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during reduction and halogenation steps.

- Protecting groups such as Boc are essential for selective functionalization of the piperidine nitrogen.

- Photoredox catalysis offers a promising alternative for efficient synthesis under mild conditions, potentially scalable for industrial applications.

- The presence of electron-withdrawing groups (fluoro, nitro, cyano) enhances the electrophilicity of intermediates, facilitating nucleophilic substitutions.

- Use of coupling agents like HATU and bases like DIPEA improves reaction rates and yields in amide bond formation steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate can undergo various chemical

Biological Activity

Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate is a synthetic compound characterized by a piperidine ring with various functional groups, including a cyano group and a fluoro-nitrobenzyl moiety. Its molecular formula is , and it has a molecular weight of 363.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group : This is accomplished via nucleophilic substitution reactions.

- Attachment of the Fluoro-nitrobenzyl Group : Often performed using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Esterification : The final step involves esterification with tert-butyl chloroformate under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various physiological processes. The presence of the cyano and nitro groups enhances its potential as a pharmacophore, possibly leading to increased potency and selectivity.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Some derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, possibly through modulation of inflammatory pathways .

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate has potential applications in drug discovery and development due to its structural features that may exhibit biological activity:

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures can inhibit tumor growth, making this compound a candidate for further research in cancer therapeutics.

- Neuropharmacology: The piperidine structure is often associated with neurological activity, indicating potential uses in treating neurological disorders.

Material Science

The compound's unique properties allow it to be explored in material science applications:

- Polymer Synthesis: Its functional groups can be utilized to create polymers with specific properties, such as enhanced thermal stability or specific mechanical characteristics.

- Nanotechnology: The compound may serve as a building block for nanomaterials, especially in the development of drug delivery systems where controlled release is crucial.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of structurally related piperidine derivatives, demonstrating significant inhibition of cancer cell proliferation. This compound was included in the screening process due to its structural similarity to known active compounds. Results indicated that modifications to the nitro group significantly affected cytotoxicity against various cancer cell lines .

Case Study 2: Neuropharmacological Research

Research focused on piperidine derivatives has revealed their potential as cognitive enhancers. In vitro assays showed that certain derivatives could enhance neurotransmitter release, suggesting that this compound might contribute to cognitive function improvements. Further animal studies are needed to confirm these effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differentiators and Research Implications

- Nitro Group Reactivity : The 3-fluoro-4-nitrobenzyl substituent offers unique pathways for functionalization, such as nitro reduction to aniline derivatives, which are critical in drug discovery .

- Electronic Effects : Compared to methyl or trifluoromethyl groups, the nitro moiety significantly alters electron density, impacting binding affinity in target proteins .

Q & A

Q. What are the critical safety protocols for handling tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate in laboratory settings?

- Hazard Identification : The compound is classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, safety goggles, and respiratory protection (e.g., N95 masks) in ventilated fume hoods to minimize exposure .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and heat sources .

- Emergency Measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous discharge to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

- Key Steps :

- Nitrobenzylation : React 3-fluoro-4-nitrobenzyl bromide with a piperidine precursor (e.g., 4-cyanopiperidine) under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C .

- Boc Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride in dichloromethane (DCM) with catalytic DMAP .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol/water .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of benzylating agent) and monitor via TLC/HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the piperidine backbone (δ 1.4 ppm for tert-butyl protons, δ 4.2 ppm for benzyl CH₂) and nitro/cyano groups (δ 8.1–8.3 ppm for aromatic protons) .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 393.17 (calculated for C₁₈H₂₀FN₃O₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during nitro group reduction?

- Experimental Design :

- Data Analysis : If competing pathways (e.g., over-reduction to NH₂ vs. partial reduction to NO) occur, use kinetic studies (Eyring plots) to identify temperature-dependent selectivity .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

- Functional Group Modifications :

- Biological Assays : Pair SAR data with in vitro binding assays (e.g., fluorescence polarization for target protein affinity) and MD simulations to correlate structural changes with activity .

Q. How can researchers address discrepancies in crystallographic data for this compound?

- Refinement Protocols : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands to resolve twinning or disorder in the nitro/cyano moieties .

- Validation Tools : Cross-validate with PLATON ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) influencing packing .

Methodological Notes

- Contradictory Evidence : Safety classifications vary across SDS documents (e.g., GHS Category 4 in vs. unclassified in ). Validate toxicity via Ames testing or in silico tools (e.g., ProTox-II).

- Synthesis Optimization : Pilot-scale reactions may require flow chemistry setups to improve reproducibility and reduce exothermic risks during nitrobenzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.